molecular formula C22H27NO4 B5015028 pentyl 4-[(4-phenoxybutanoyl)amino]benzoate

pentyl 4-[(4-phenoxybutanoyl)amino]benzoate

Cat. No. B5015028
M. Wt: 369.5 g/mol
InChI Key: QJGXXJQJHQJBAJ-UHFFFAOYSA-N
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Description

The compound “pentyl 4-[(4-phenoxybutanoyl)amino]benzoate” is an organic compound with potential aromatic properties due to the presence of a benzoate group. It likely contains a pentyl (5-carbon alkyl) group, a phenoxy group, and an amino group attached to the benzoate .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzoate group would contribute to the aromaticity of the compound, while the pentyl group would likely be an alkyl chain extending from the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group might participate in acid-base reactions, while the benzoate group could potentially undergo electrophilic aromatic substitution .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s being used as a drug, the mechanism would depend on the specific biological target. If it’s being used in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and potential harm .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it shows promise as a pharmaceutical, future research could involve further testing its efficacy and safety. If it’s being used in chemical synthesis, future research might involve optimizing the synthesis process or exploring other reactions it can participate in .

properties

IUPAC Name

pentyl 4-(4-phenoxybutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-2-3-7-16-27-22(25)18-12-14-19(15-13-18)23-21(24)11-8-17-26-20-9-5-4-6-10-20/h4-6,9-10,12-15H,2-3,7-8,11,16-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGXXJQJHQJBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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